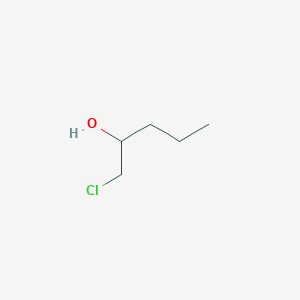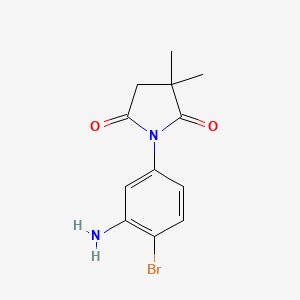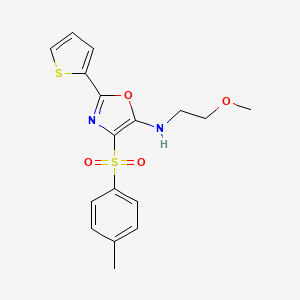![molecular formula C19H24N2O4S2 B2885012 [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine CAS No. 692746-42-2](/img/structure/B2885012.png)
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine, also known as DPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPPA is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine is not fully understood, but it is believed to act through inhibition of specific enzymes or signaling pathways. One study found that [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine inhibits the activity of a specific type of protein kinase, which plays a role in cell proliferation and survival. Another study suggested that [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory activity against specific enzymes and signaling pathways, [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine has been shown to have antitumor, anti-inflammatory, and antiviral activity. It has also been shown to have a protective effect against oxidative stress, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating various biological processes. Additionally, [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine. One area of interest is the development of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine-based kinase inhibitors for the treatment of cancer and other diseases. Another area of interest is the investigation of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine's mechanism of action and its interactions with specific enzymes and signaling pathways. Additionally, further research is needed to explore the potential therapeutic applications of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine in various disease models.
Synthesis Methods
The synthesis of [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-(piperidin-4-ylsulfonyl)aniline in the presence of a base. The resulting product is a white solid that can be purified through recrystallization.
Scientific Research Applications
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine has been the subject of several scientific studies due to its potential applications in drug discovery and development. One study found that [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine exhibits potent inhibitory activity against a specific type of protein kinase, making it a potential candidate for the development of kinase inhibitors. Another study demonstrated that [(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine has antitumor activity against several cancer cell lines, suggesting that it may have potential as an anticancer agent.
properties
IUPAC Name |
2,5-dimethyl-N-(4-piperidin-1-ylsulfonylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-15-6-7-16(2)19(14-15)26(22,23)20-17-8-10-18(11-9-17)27(24,25)21-12-4-3-5-13-21/h6-11,14,20H,3-5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAOIFWDVFPLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)






![{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol](/img/structure/B2884946.png)

![4-(Dimethylamino)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B2884950.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2884952.png)